1-[3-(3-chlorophenoxy)propyl]piperazine
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Overview
Description
1-[3-(3-Chlorophenoxy)propyl]piperazine is a chemical compound with the molecular formula C13H19ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(3-Chlorophenoxy)propyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with 1,3-dibromopropane to form 3-(3-chlorophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield the final product. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Chlorophenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[3-(3-Chlorophenoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-chlorophenoxy)propyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[3-(4-Chlorophenoxy)propyl]piperazine
- 1-[3-(2-Chlorophenoxy)propyl]piperazine
- 1-[3-(3-Fluorophenoxy)propyl]piperazine
Comparison: 1-[3-(3-Chlorophenoxy)propyl]piperazine is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical properties, making it a valuable subject of study in various research fields.
Properties
CAS No. |
401802-33-3 |
---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-[3-(3-chlorophenoxy)propyl]piperazine |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)17-10-2-7-16-8-5-15-6-9-16/h1,3-4,11,15H,2,5-10H2 |
InChI Key |
LJEWICIGUNREIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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